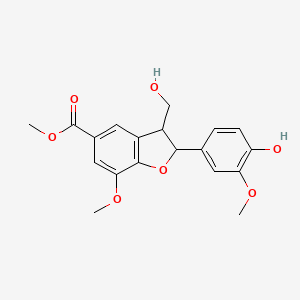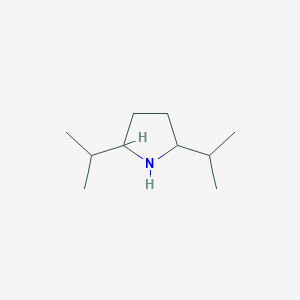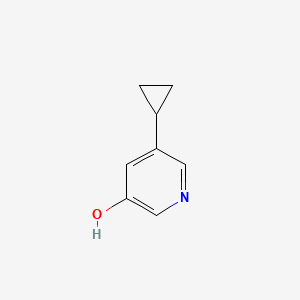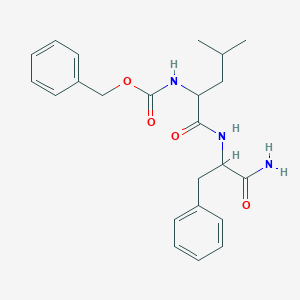
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl--D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose is a complex carbohydrate derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using benzylidene and benzyl groups.
Glycosylation: The protected mannose is then glycosylated with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl chloride under the presence of a Lewis acid catalyst.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Hydrolysis: Removal of acetyl groups to yield the free hydroxyl form.
Oxidation: Introduction of carboxyl or aldehyde groups.
Substitution: Replacement of benzyl groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of glycopeptides and glycoproteins, which are important in drug development.
Biochemistry: Studied for its role in cell signaling and recognition processes.
Industrial Applications: Used in the production of complex carbohydrates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose involves its interaction with specific enzymes and receptors in biological systems. The compound can mimic natural carbohydrates, allowing it to bind to carbohydrate-binding proteins and influence cellular processes such as cell adhesion, signaling, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl chloride
- 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl azide
Uniqueness
2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose is unique due to its specific structural features, such as the presence of both benzyl and benzylidene protecting groups, which provide stability and specificity in its interactions. This makes it particularly useful in the synthesis of complex glycopeptides and glycoproteins.
Eigenschaften
Molekularformel |
C41H47NO14 |
|---|---|
Molekulargewicht |
777.8 g/mol |
IUPAC-Name |
[5-acetamido-3,4-diacetyloxy-6-[[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H47NO14/c1-24(43)42-33-36(52-27(4)46)34(51-26(3)45)31(22-47-25(2)44)53-40(33)56-38-37(48-20-28-14-8-5-9-15-28)35-32(23-50-39(55-35)30-18-12-7-13-19-30)54-41(38)49-21-29-16-10-6-11-17-29/h5-19,31-41H,20-23H2,1-4H3,(H,42,43) |
InChI-Schlüssel |
OCFLKKJTMHTQPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OCC5=CC=CC=C5)OCC6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)


![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)

![1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)



![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
![3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)

![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)
